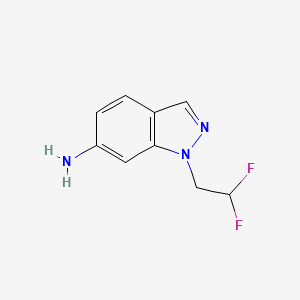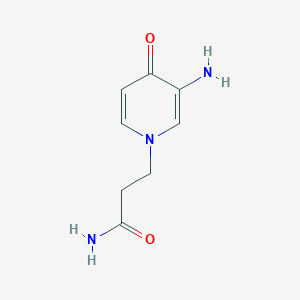
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide typically involves the reaction of 3-aminopyridin-2-ones with appropriate reagents. One common method involves the interaction of 1,3-diketones with chloroacetamide to produce N-(3-oxoalkenyl)chloroacetamides. These intermediates are then heated with an excess of pyridine in ethanol or butanol to form pyridin-2-ones, which are subsequently reacted with hydrazine hydrate to yield 3-aminopyridin-2-ones . The final step involves the reaction of these 3-aminopyridin-2-ones with appropriate reagents to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization can ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. Additionally, it can interact with receptors and modulate their signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopyridin-2-ones: These compounds share a similar pyridine ring structure with an amino group at the 3-position.
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds have a similar 4-oxo-1,4-dihydropyridine core structure.
2-Amino-3-(3-hydroxy-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid: This compound has a similar pyridine ring structure with additional functional groups.
Uniqueness
3-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
3-(3-amino-4-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C8H11N3O2/c9-6-5-11(3-1-7(6)12)4-2-8(10)13/h1,3,5H,2,4,9H2,(H2,10,13) |
Clave InChI |
PWQASDGYPITQGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C(C1=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


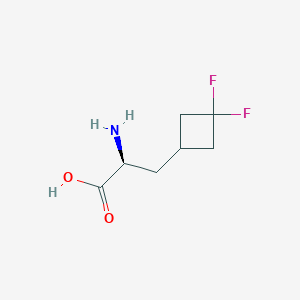
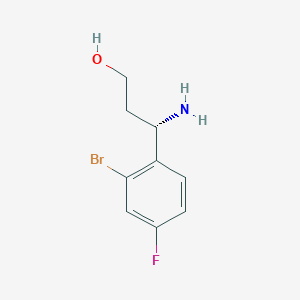
![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide](/img/structure/B13068892.png)
![2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068897.png)

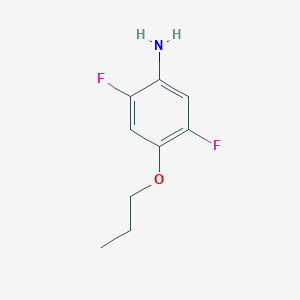
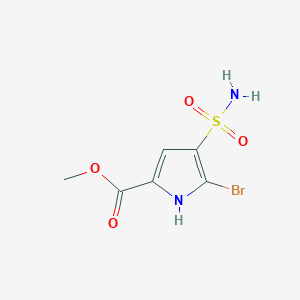


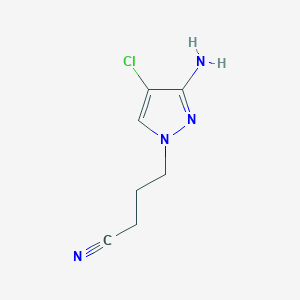

![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068936.png)

